molecular formula C12H11ClN2 B13960775 3-Benzyl-6-chloro-4-methylpyridazine CAS No. 923951-11-5

3-Benzyl-6-chloro-4-methylpyridazine

Cat. No.: B13960775
CAS No.: 923951-11-5
M. Wt: 218.68 g/mol
InChI Key: TXXXXWIIICDXQJ-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-4-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a benzyl group at position 3, a chlorine atom at position 6, and a methyl group at position 2. This structure confers unique physicochemical properties, including increased lipophilicity compared to simpler pyridazine derivatives, which may enhance membrane permeability and bioavailability in biological systems.

Properties

CAS No.

923951-11-5

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

3-benzyl-6-chloro-4-methylpyridazine

InChI

InChI=1S/C12H11ClN2/c1-9-7-12(13)15-14-11(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

TXXXXWIIICDXQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1CC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-chloro-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-chloro-4-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-Benzyl-6-chloro-4-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-6-chloro-4-methylpyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • The benzyl group at position 3 in the target compound distinguishes it from analogs with smaller substituents (e.g., -NH₂ or -NHCH₃), likely enhancing steric bulk and logP (~2.8 estimated) compared to 6-Chloro-4-methylpyridazin-3-amine (logP ~1.2) .
  • Chlorine at position 6 is conserved across all analogs, suggesting shared reactivity in nucleophilic substitution or metal-catalyzed coupling reactions.

Biological Activity

3-Benzyl-6-chloro-4-methylpyridazine is a synthetic organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the pyridazine family, characterized by a pyridazine ring with various substituents that influence its biological interactions.

Chemical Formula and Structure

  • Molecular Formula : C12H10ClN3
  • Molecular Weight : 233.68 g/mol
  • IUPAC Name : 3-benzyl-6-chloro-4-methylpyridazine

Antimicrobial Properties

Research indicates that 3-benzyl-6-chloro-4-methylpyridazine exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of 3-Benzyl-6-chloro-4-methylpyridazine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 mg/mL
Escherichia coli0.015 mg/mL
Pseudomonas aeruginosa0.020 mg/mL
Bacillus subtilis0.010 mg/mL

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound demonstrates selective cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The IC50 values suggest that it possesses potential as an anticancer agent.

Table 2: Cytotoxicity of 3-Benzyl-6-chloro-4-methylpyridazine

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15.5
A549 (Lung cancer)12.8
HCT116 (Colon cancer)18.2

The biological activity of 3-benzyl-6-chloro-4-methylpyridazine is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Study on Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of 3-benzyl-6-chloro-4-methylpyridazine was evaluated against a panel of clinically relevant pathogens. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Investigation of Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound through in vivo models. The results demonstrated significant tumor reduction in mice treated with the compound compared to controls, indicating its potential as a therapeutic agent for cancer treatment.

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